B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid
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Overview
Description
B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid is a boronic acid derivative with the molecular formula C19H15BN2O2 and a molecular weight of 314.15 g/mol . This compound is characterized by the presence of a benzimidazole moiety, which is known for its wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid typically involves the reaction of 2-phenyl-1H-benzimidazole with a boronic acid derivative under specific conditions . One common method includes the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various boronic acid derivatives .
Chemical Reactions Analysis
B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, leading to its biological effects . The compound can inhibit the activity of certain enzymes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid can be compared with other similar compounds, such as:
2-phenylbenzimidazole: Known for its anticancer and antibacterial properties.
3-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenylboronic acid: Another boronic acid derivative with similar applications in organic synthesis and medicinal chemistry.
Indole derivatives: These compounds share structural similarities with benzimidazole derivatives and are known for their wide range of biological activities.
The uniqueness of this compound lies in its specific structure, which combines the properties of boronic acids and benzimidazole moieties, making it a versatile compound for various applications.
Biological Activity
B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]boronic acid, with the CAS number 1256723-93-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and other relevant biological effects.
- Molecular Formula : C19H15BN2O2
- Molecular Weight : 314.15 g/mol
- Structure : The compound features a boronic acid functional group attached to a phenyl-benzimidazole moiety, which is significant for its biological interactions.
Research indicates that boronic acids, including this compound, exhibit antiproliferative effects across various cancer cell lines. These compounds often induce cell cycle arrest and apoptosis, making them candidates for anticancer therapies.
In a study evaluating the antiproliferative potential of phenylboronic acid derivatives, it was found that these compounds could significantly inhibit cell growth in multiple cancer cell lines through mechanisms involving:
- Cell Cycle Arrest : The compound was shown to induce G2/M phase arrest in ovarian cancer cells (A2780), leading to increased levels of p21 and caspase activation .
- Apoptosis Induction : Evidence from flow cytometry and Western blot analysis indicated that treatment with these compounds resulted in morphological changes consistent with apoptosis, including increased caspase-3 activity .
Case Studies
- Ovarian Cancer : In vitro studies demonstrated that this compound significantly inhibited the proliferation of A2780 ovarian cancer cells with low micromolar IC50 values.
- Breast Cancer : Another study reported that the compound exhibited selective cytotoxicity against MCF-7 breast cancer cells, with an IC50 value indicating effective growth inhibition while sparing healthy cells .
Enzyme Inhibition
Boronic acids are known for their ability to inhibit various enzymes, particularly serine proteases and certain types of hydrolases. This compound has been investigated for its inhibitory effects on:
- Acetylcholinesterase : Moderate inhibition was observed (IC50 = 115.63 µg/mL), indicating potential for neuroprotective applications.
- Butyrylcholinesterase : The compound showed high inhibition (IC50 = 3.12 µg/mL), suggesting possible applications in treating neurodegenerative diseases .
Antioxidant Activity
The antioxidant potential of this compound has also been assessed using various assays:
Assay Type | IC50 Value |
---|---|
DPPH Free Radical Scavenging | 0.14 ± 0.01 µg/mL |
CUPRAC | 1.73 ± 0.16 µg/mL |
These results suggest that the compound possesses significant antioxidant activity, which may contribute to its overall therapeutic profile .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
Activity Type | Effect/Outcome |
---|---|
Anticancer | Induces cell cycle arrest and apoptosis |
Enzyme Inhibition | Moderate acetylcholinesterase inhibition; high butyrylcholinesterase inhibition |
Antioxidant | Significant free radical scavenging ability |
Properties
Molecular Formula |
C19H15BN2O2 |
---|---|
Molecular Weight |
314.1 g/mol |
IUPAC Name |
[3-(2-phenylbenzimidazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C19H15BN2O2/c23-20(24)15-9-6-10-16(13-15)22-18-12-5-4-11-17(18)21-19(22)14-7-2-1-3-8-14/h1-13,23-24H |
InChI Key |
FFBCPWSXGGYBLU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)N2C3=CC=CC=C3N=C2C4=CC=CC=C4)(O)O |
Origin of Product |
United States |
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